molecular formula C9H8F2N4O B2372698 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 1016751-95-3

3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B2372698
CAS No.: 1016751-95-3
M. Wt: 226.187
InChI Key: MQHFSPCARWCPHF-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine (CAS#: 1016751-95-3 ) is a high-purity fluorinated triazole derivative of significant interest in chemical and pharmaceutical research. This compound, with a molecular formula of C 9 H 8 F 2 N 4 O and a molecular weight of 226.18 g/mol, features a 1,2,4-triazole core, a scaffold recognized for its diverse biological activities . The structural motif of the 1,2,4-triazol-5-amine is a versatile building block in heterocyclic chemistry, often utilized in the synthesis of more complex fused systems such as 1,2,4-triazolo[1,3,5]triazines and 1,2,4-triazolo[1,5-a]pyrimidines . Compounds within this class are frequently investigated for their potential as pesticidal and antimicrobial agents . The difluoromethoxy phenyl substituent is a common pharmacophore that can enhance metabolic stability and membrane permeability, making this compound a valuable intermediate for developing novel active ingredients in agrochemical and pharmaceutical R&D . Application Notes: Researchers employ this compound as a key synthon in the exploration of new heterocyclic compounds with potential pesticidal, antifungal, or antibacterial properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHFSPCARWCPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Formamide Cyclization

The patent outlines a single-step process where hydrazine or its hydrate is slowly introduced into molten formamide at 160–180°C. Key parameters include:

  • Molar ratio : A minimum of 4:1 formamide-to-hydrazine ratio to suppress side reactions (e.g., formation of 4-amino-1,2,4-triazole).
  • Addition rate : Gradual introduction of hydrazine over 2–4 hours to maintain low concentrations of reactive intermediates.
  • Temperature control : Temperatures below 160°C slow reaction kinetics, while exceeding 180°C accelerates formamide decomposition.

Post-reaction, ammonia, water, and formic acid byproducts are removed via distillation. Excess formamide is vacuum-distilled (20–100 mm Hg), leaving crude 1,2,4-triazole, which is purified via recrystallization (e.g., methyl ethyl ketone) or melt crystallization.

Functionalization with the Difluoromethoxyphenyl Group

Introducing the 2-(difluoromethoxy)phenyl moiety to the triazole core requires precise regioselectivity. Two approaches are theorized based on analogous syntheses:

Phenylhydrazine Intermediate Route

A plausible pathway involves synthesizing 2-(difluoromethoxy)phenylhydrazine, followed by cyclization with formamide.

  • Synthesis of 2-(difluoromethoxy)aniline : Chlorination of 2-methoxyaniline followed by halogen exchange with HF or direct difluoromethylation.
  • Diazo Coupling : Conversion to phenylhydrazine via diazotization and reduction.
  • Cyclization : Reacting the hydrazine derivative with formamide under conditions similar to Section 1.1 to form the triazole ring.

Post-Cyclization Substitution

Alternatively, the difluoromethoxy group may be introduced after triazole formation:

  • Synthesis of 3-amino-1H-1,2,4-triazole : Using the method in Section 1.1.
  • Electrophilic Substitution : Reacting the triazole with 2-(difluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions.

Optimization and Side Reaction Mitigation

Challenges in Triazole Synthesis

The patent highlights side reactions when formamide ratios are inadequate:

  • 4-Amino-1,2,4-triazole formation : Mitigated by maintaining excess formamide (≥4:1).
  • Byproduct removal : Distillation at reduced pressure minimizes residual ammonium formate and formic acid.

Functionalization Selectivity

Positional selectivity during phenyl group attachment is critical. Steric and electronic effects of the difluoromethoxy group (-OCHF₂) may direct substitution to the ortho position, as observed in related compounds.

Purification and Characterization

Recrystallization

The IUCr study of a structurally similar triazole derivative utilized 2-propanol for recrystallization, achieving a 38% yield. For the target compound, methyl ethyl ketone or ethyl acetate is recommended.

Analytical Data

  • IR Spectroscopy : Expected peaks include N-H stretches (~3388 cm⁻¹), C-F vibrations (1222 cm⁻¹), and triazole ring modes (1552 cm⁻¹).
  • Mass Spectrometry : A molecular ion peak at m/z 226 (M⁺) confirms the molecular weight.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Key Challenges
Hydrazine cyclization Hydrazine, formamide 160–180°C, slow addition 75–99% Byproduct formation
Suzuki coupling Triazole, boronic acid Pd catalyst, base ~50% Regioselectivity control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 of the triazole ring participates in nucleophilic substitution under acidic or basic conditions.

Key Observations:

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (yields: 65–85%) .

  • Undergoes alkylation with alkyl halides (e.g., ethyl bromide) in DMF to produce N-alkylated triazoles (Table 1) .

Table 1: Alkylation Reactions

Alkylating AgentSolventTemperatureYield (%)Product Application
Ethyl bromideDMF80°C78Antimicrobial agents
Allyl chlorideTHF60°C65Anticancer scaffolds

Cycloaddition and Click Chemistry

The triazole core enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming fused heterocyclic systems.

Experimental Protocol :

  • React with propargyl bromide in ethanol at 50°C.

  • Use CuI (5 mol%) as a catalyst.

  • Isolate products via column chromatography (hexane/EtOAc).

Outcomes:

  • Forms 1,2,3-triazolo[1,5-a]pyrimidines with anti-inflammatory activity (IC₅₀: 13.8–35.7 μM) .

  • Yields depend on substituents (72–91% for arylboronic acid couplings) .

Tautomerism and Hydrogen Bonding

The compound exhibits annular tautomerism, influencing its reactivity:

Structural Insights :

  • Exists as 3-phenyl-1,2,4-triazol-5-amine (planar) and 5-phenyl-1,2,4-triazol-3-amine (dihedral angle: 30.8°) in equilibrium.

  • π-electron delocalization stabilizes the planar tautomer, enhancing electrophilic substitution at the triazole ring .

Coupling Reactions for Hybrid Molecules

Suzuki-Miyaura cross-coupling modifies the difluoromethoxy phenyl group:

Protocol :

Boronic AcidCatalystBaseYield (%)Bioactivity
4-FluorophenylPd(OAc)₂K₂CO₃89Carbonic anhydrase inhibition
3,4,5-TrifluorophenylPdCl₂Cs₂CO₃82SARS-CoV-2 3CLpro inhibition

Applications:

  • Hybrids with ciprofloxacin show enhanced antibacterial activity (MIC: 3.25 µg/mL vs. 5 µg/mL for isoniazid) .

Oxidation and Sulfur Incorporation

The triazole ring undergoes oxidation to form sulfonamide derivatives:

Reaction Pathway :

  • Treat with H₂O₂ in acetic acid at 70°C.

  • Introduce sulfonic acid groups at position 3.

Key Product:

  • 5-(Difluoromethoxy)phenyl-4H-1,2,4-triazole-3-sulfonamide (IC₅₀: 18.1 µM against carbonic anhydrase-II) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • The triazole ring rearranges to form imidazole derivatives via Dimroth rearrangement .

  • Reaction with HCl/EtOH yields 3-aminoimidazole-4-carboxylates (75% yield) .

Coordination Chemistry

The amino and triazole groups act as ligands for metal complexes:

Example :

  • Forms stable complexes with Cu(II) and Zn(II) in ethanol.

  • Cu(II) complex : Exhibits antimicrobial activity (MIC: 8 µg/mL against E. coli) .

Mechanistic Insights

  • Antimicrobial Action : Disrupts bacterial cell membranes via thiol-mediated ROS generation .

  • Antiviral Activity : Inhibits SARS-CoV-2 3CL protease by binding to Cys145 (Kᵢ: 0.033 µM) .

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions can modify the triazole or phenyl rings.
  • Substitution: The difluoromethoxy group can be replaced with other functional groups through nucleophilic substitution .

Biology

Research indicates that 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine exhibits promising biological activities:

  • Antimicrobial Activity: Studies have shown that triazole derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi .
    CompoundActivityReference
    Triazole Derivative AAntibacterialStudy X
    Triazole Derivative BAntifungalStudy Y

Medicine

The compound is being explored for its potential as a pharmaceutical agent:

  • Antiviral Research: Ongoing studies are investigating its efficacy against viral pathogens, particularly as a candidate for treating infections like SARS-CoV-2. Its mechanism of action may involve inhibiting viral replication through interaction with specific molecular targets .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various triazole derivatives, including those related to this compound, highlighted their antimicrobial activities against resistant strains of bacteria and fungi. The results indicated that modifications to the triazole structure could enhance activity significantly .

Case Study 2: Antiviral Potential

In research aimed at developing antiviral agents against SARS-CoV-2, compounds structurally related to this compound were evaluated for their ability to inhibit viral proteases. The findings suggested that such compounds could serve as lead candidates for drug development .

Mechanism of Action

The mechanism of action of 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Features
Target Compound 1,2,4-Triazole 2-(Difluoromethoxy)phenyl 266.23* High lipophilicity, metabolic stability
3-[3-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 3-(Difluoromethoxy)phenyl 266.23* Positional isomer, altered steric effects
5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine 1,2,4-Triazine 2-(Difluoromethoxy)phenyl 248.37 Lower aromatic stability
3bd 1,2,4-Triazole Naphthalen-2-yl, 4-CF₃-phenyl 367.35 Bulky substituents, 54% yield

*Calculated based on formula C₁₀H₉F₂N₃O.

Biological Activity

3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to a triazole ring. Its molecular formula is C9H8F2N4OC_9H_8F_2N_4O, and it has a CAS number of 1016751-95-3. The structural configuration plays a crucial role in its biological activity, influencing its interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. In one study, the compound was tested against various cancer cell lines, including HCT-116 (colorectal cancer) and T47D (breast cancer). The results indicated significant cytotoxic activity:

CompoundCell LineIC50 (µM)
This compoundHCT-1161.184 ± 0.06
This compoundT47D27.3

These findings suggest that the compound exhibits superior cytotoxic effects compared to established drugs like cabozantinib (IC50 = 16.35 µM) .

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Cell Cycle Arrest : Studies using Annexin V-FITC/PI staining revealed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase for HCT-116 cells (55.41% population), indicating its potential to inhibit cell proliferation .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.

Additional Biological Activities

Beyond anticancer effects, research indicates that this compound may possess antimicrobial and antifungal properties. Its structure allows for interactions with various biological targets, potentially modulating biochemical pathways associated with these activities.

Case Study: Anticancer Activity Evaluation

In a detailed study evaluating various derivatives of triazole compounds, it was found that modifications to the triazole structure significantly influenced their anticancer efficacy. The compound's difluoromethoxy substitution was noted as a key factor enhancing its activity against cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like difluoromethoxy enhances binding affinity to target proteins involved in tumor growth and proliferation. Compounds with similar structures but differing substituents exhibited varying degrees of activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and cyanamide derivatives. Key steps include:

  • Precursor preparation : Use of 2-(difluoromethoxy)phenyl derivatives as starting materials.
  • Cyclization : Conducted under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
    • Critical parameters : Temperature control and solvent selection significantly impact yield. Catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the triazole ring structure and substituent positions. Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the difluoromethoxy group shows a characteristic triplet in ¹⁹F NMR (δ -80 to -85 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 285.08) .
  • Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) verify functional groups .

Advanced Research Questions

Q. How can tautomerism in the triazole ring affect structural interpretation, and what methods resolve this?

  • Challenge : The 1,2,4-triazole ring exhibits annular tautomerism, leading to ambiguity in assigning substituent positions (e.g., amine at position 3 vs. 5) .
  • Resolution strategies :

  • X-ray crystallography : Determines the dominant tautomer in the solid state. For example, SHELX software ( ) can model electron density maps to identify tautomeric forms .
  • Dynamic NMR : Observes tautomeric equilibria in solution by analyzing temperature-dependent chemical shifts .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Analysis framework :

Purity validation : Replicate synthesis and confirm purity via HPLC (>95%) to exclude side-product interference .

Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%) .

Statistical validation : Apply multivariate analysis to correlate structural variants (e.g., substituent electronegativity) with bioactivity .

Q. What computational tools predict the compound’s physicochemical properties and binding interactions?

  • Tools :

  • Gaussian 09 : Calculates thermodynamic properties (e.g., heat of formation) using DFT methods .
  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., bacterial FabA enzyme) to guide SAR studies .
    • Parameters : Solubility (LogP ~2.1) and polar surface area (~75 Ų) predict membrane permeability .

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